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molecular formula C5H5IN2S B1397933 4-Iodo-6-methylsulfanyl-pyrimidine CAS No. 89125-96-2

4-Iodo-6-methylsulfanyl-pyrimidine

Cat. No. B1397933
M. Wt: 252.08 g/mol
InChI Key: TXELSPZUGVLZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026243B2

Procedure details

A solution of iPrMgCl (2M in THF solution, 5 mL, 10 mmol) is added slowly to a solution of 4-iodo-6-methylsulfanyl-pyrimidine 35 (2.53 g, 10 mol) in THF (50 mL) at −78° C. After 10 minutes, Bu3SnCl (2.75 mL, 10 mmol) is added. After reaction overnight, the reaction mixture is concentrated. The crude product is purified by silica gel flash chromatography eluting with ethyl acetate in hexanes from 0% to 10% to afford 4-methylsulfanyl-6-tributylstannanyl-pyrimidine (36).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Bu3SnCl
Quantity
2.75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.I[C:7]1[CH:12]=[C:11]([S:13][CH3:14])[N:10]=[CH:9][N:8]=1.[Sn:15](Cl)([CH2:24][CH2:25][CH2:26][CH3:27])([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][CH2:17][CH2:18][CH3:19]>C1COCC1>[CH3:14][S:13][C:11]1[CH:12]=[C:7]([Sn:15]([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:16][CH2:17][CH2:18][CH3:19])[N:8]=[CH:9][N:10]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
2.53 g
Type
reactant
Smiles
IC1=NC=NC(=C1)SC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Bu3SnCl
Quantity
2.75 mL
Type
reactant
Smiles
[Sn](CCCC)(CCCC)(CCCC)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate in hexanes from 0% to 10%

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CSC1=NC=NC(=C1)[Sn](CCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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